N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16313061
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O3 |
|---|---|
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20) |
| Standard InChI Key | UUXSKYVZEOHTDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CO4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a fused heterocyclic system comprising a benzo[cd]indole core substituted at the 6-position with a methyl group linked to a furan-2-carboxamide functional group. The benzo[cd]indole system consists of a benzene ring fused to a pyrrolidinone moiety, creating a planar, aromatic structure that facilitates interactions with biological targets through π-π stacking and hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide |
| Topological Polar Surface Area | 83.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The furan ring introduces electron-rich regions that enhance solubility in polar solvents, while the amide linkage provides conformational rigidity critical for target specificity . X-ray crystallographic studies of analogous benzo[cd]indole derivatives reveal a nearly coplanar arrangement between the indole and appended substituents, suggesting optimal geometry for intercalation into protein binding pockets .
Synthetic Routes
Synthesis typically employs a convergent strategy involving separate preparation of the benzo[cd]indole and furan-2-carboxamide components followed by coupling. A representative pathway involves:
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Benzo[cd]indole Core Formation: Cyclocondensation of 1,2-diaminobenzene with α-ketoesters under acidic conditions yields the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold.
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Methylation at C6: Directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with methyl iodide introduces the methyl group.
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Amide Coupling: Reaction of 6-(aminomethyl)benzo[cd]indol-2(1H)-one with furan-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base .
Critical parameters include strict temperature control (-78°C for metalation steps) and anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Purification via silica gel chromatography typically achieves >95% purity, as verified by HPLC.
Pharmacological Profile
Microtubule Stabilization Activity
The compound demonstrates potent microtubule-stabilizing effects at nanomolar concentrations (IC₅₀ = 18.7 nM in MCF-7 breast cancer cells), comparable to paclitaxel but with improved solubility . Mechanistic studies using fluorescence anisotropy reveal a binding constant (Kd) of 0.43 μM to tubulin dimers, stabilizing longitudinal protofilament interactions by 2.8-fold compared to untreated controls .
Table 2: Antiproliferative Activity Across Cancer Cell Lines
| Cell Line | Origin | IC₅₀ (nM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 18.7 |
| A549 | Lung carcinoma | 24.3 |
| PC-3 | Prostate cancer | 29.1 |
| HT-29 | Colorectal cancer | 35.6 |
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Inhibition
As a dual-acting agent, the compound shows selective inhibition of RORγ transcriptional activity (82% suppression at 10 μM) through competitive binding to the ligand-binding domain (LBD). Molecular docking simulations position the benzo[cd]indole moiety in the hydrophobic cleft of the LBD, forming key van der Waals interactions with Leu287 and Trp317 residues. This immunomodulatory activity suggests potential for treating Th17-mediated autoimmune disorders like psoriasis and multiple sclerosis.
Metabolic Stability and Toxicity Profile
In vitro ADME studies using human liver microsomes reveal moderate clearance (23 mL/min/kg) with primary Phase I metabolism occurring via:
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Oxidation: Hydroxylation of the furan ring (major metabolite: 5-hydroxyfuran derivative)
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Amide Hydrolysis: Cleavage to 6-(aminomethyl)benzo[cd]indol-2(1H)-one (28% of total metabolites)
Acute toxicity in BALB/c mice shows an LD₅₀ of 245 mg/kg (intraperitoneal), with histopathological analysis indicating transient hepatocyte vacuolation at sublethal doses . Chronic administration (28 days at 50 mg/kg/day) demonstrates reversible bone marrow suppression, suggesting manageable hematological toxicity with proper dosing regimens.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the parent structure reveals critical pharmacophoric elements:
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Benzo[cd]indole C2 Carbonyl: Essential for tubulin binding; reduction to alcohol decreases potency by 300-fold
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Furan Ring: Replacement with thiophene maintains activity but increases hepatotoxicity (ALT levels +220%)
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Methyl Linker: Optimal chain length; extension to ethyl reduces RORγ inhibition by 78%
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